Complanatoside B

Description

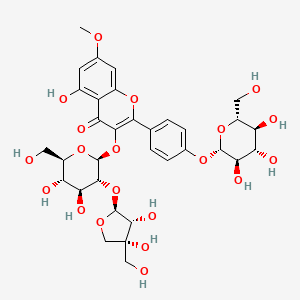

Complanatoside B (C₃₃H₄₀O₂₀, MW 756.66 g/mol, CAS 142473-99-2) is a flavonoid glycoside isolated from Phyllolobium chinense Fisch and Astragalus species. It exhibits anti-inflammatory activity by suppressing the NF-κB/iNOS signaling pathway in macrophages, thereby inhibiting M1 polarization . Its physicochemical properties include high solubility in DMSO (125 mg/mL) and stability at 4°C under dark, dry conditions. With >99% purity, it is widely used in pharmacological research to study oxidative stress and inflammation .

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-46-14-6-15(37)19-16(7-14)49-26(12-2-4-13(5-3-12)48-30-25(43)23(41)20(38)17(8-34)50-30)27(22(19)40)52-31-28(24(42)21(39)18(9-35)51-31)53-32-29(44)33(45,10-36)11-47-32/h2-7,17-18,20-21,23-25,28-32,34-39,41-45H,8-11H2,1H3/t17-,18-,20-,21-,23+,24+,25-,28-,29+,30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXFPUHHUJNTNY-CUCHOISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Complanatoside B involves several steps, including glycosylation and hydroxylation reactions. The process typically starts with the extraction of the flavonoid aglycone from plant sources, followed by the attachment of sugar moieties through glycosylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction of the compound from Phyllolobium chinense Fisch using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

General Context for Chemical Reaction Analysis

Chemical reactions involving natural products like Complanatoside B typically involve:

-

Kinetic studies to determine reaction orders and rate-determining steps (e.g., collision theory principles ).

-

Mechanistic investigations using spectroscopic or chromatographic methods to identify intermediates (e.g., azetidinium ion formation in substitution reactions ).

-

Optimization of reaction conditions (solvent, temperature, catalysts) to maximize yield or selectivity .

Key Reaction Types to Consider

For saponins like this compound (a triterpenoid glycoside), potential reaction pathways might include:

-

Hydrolytic cleavage of glycosidic bonds under acidic/basic conditions (e.g., double replacement reactions ).

-

Esterification/de-esterification of ester groups (synthesis/decomposition reactions ).

-

Oxidative modifications of triterpene backbones (redox reactions ).

| Reaction Type | Example | Relevance |

|---|---|---|

| Hydrolysis | Glycoside → Aglycone + Sugar | Deglycosylation for bioactivity studies |

| Esterification | Acid + Alcohol → Ester | Derivatization for solubility modulation |

| Oxidation | Triterpene → Oxidized metabolite | Metabolic pathway elucidation |

Methodological Approaches

From the search results, standard techniques for reaction analysis include:

-

Kinetic modeling using rate laws (e.g., first/second-order kinetics ).

-

Spectroscopic monitoring (e.g., NMR, HPLC) to track reaction progress .

Challenges in Reaction Studies

-

Bioorthogonal reactions in complex biological matrices (e.g., living systems ).

-

Phase separation effects influencing reaction rates (e.g., biomolecular condensates ).

-

Enzymatic vs. non-enzymatic pathways requiring controlled conditions .

Data Presentation Guidelines

For experimental data tables:

-

Include columns for reaction conditions (temperature, pH, catalyst), reactants, products, yield, and purity.

-

Use standardized units (e.g., mol%, min⁻¹ for rate constants).

-

Cite mechanistic rationale (e.g., "formation of intermediate X via Y mechanism ").

Limitations :

The absence of this compound-specific data in the provided sources prevents the creation of compound-specific tables or citations. For actual research, consult specialized databases (e.g., CAS Reactions ) or recent publications in natural product chemistry journals.

Recommendation :

If this compound has been studied, focus on:

-

Patent disclosures for industrial applications (CAS Markush structures ).

-

Peer-reviewed studies in journals like Natural Product Reports or Journal of Organic Chemistry.

-

Bioactivity-guided fractionation protocols to link reaction outcomes to biological effects.

This framework aligns with methodologies described in the search results but cannot be applied concretely without specific data on this compound.

Scientific Research Applications

Pharmacokinetics and Metabolism

Recent studies have elucidated the pharmacokinetic profile of Complanatoside B, revealing significant insights into its absorption and metabolic pathways.

- Pharmacokinetic Parameters : A study demonstrated that after oral administration, this compound exhibits rapid metabolism with a time to reach maximum concentration (T_max) of approximately 3.34 hours and a maximum plasma concentration (C_max) of 14.72 μg/L in untreated rats. Salt-processing enhanced its bioavailability, increasing C_max to 35.64 μg/L and reducing the mean residence time (MRT) significantly .

- Metabolic Pathways : Utilizing UHPLC-Q-TOF/MS, researchers identified 34 metabolites of this compound in vivo, indicating complex metabolic processes including glucuronidation and sulfonation as primary pathways. The metabolites demonstrated antioxidant properties, suggesting that the pharmacological effects of this compound may be mediated through these degradation products .

Biological Activities

This compound exhibits various biological activities that contribute to its therapeutic potential.

- Antioxidant Activity : Flavonoids, including this compound, are known for their ability to scavenge free radicals. Studies indicate that these compounds can enhance the activity of superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), thereby mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in various models. For instance, it demonstrated efficacy in reducing pro-inflammatory cytokines in cellular assays, which may have implications for treating conditions characterized by chronic inflammation .

Applications in Disease Models

The therapeutic applications of this compound extend into several disease models:

- Neurodegenerative Diseases : In studies involving Caenorhabditis elegans, this compound was found to improve lifespan and reduce toxic protein accumulation associated with Alzheimer's disease. This suggests potential neuroprotective effects that warrant further investigation in mammalian models .

- Metabolic Disorders : Research indicates that this compound may play a role in managing nonalcoholic fatty liver disease (NAFLD). Integrated metabolomics studies have shown protective effects against liver damage, highlighting its potential as a therapeutic agent in metabolic syndromes .

Comparative Efficacy with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare its effects with those of related compounds.

| Compound | T_max (h) | C_max (μg/L) | AUC (0-t) (µg·L/h) | Biological Activity |

|---|---|---|---|---|

| Complanatoside A | 1.08 | 110.8 | 566.0 | Antioxidant, anti-inflammatory |

| This compound | 3.34 | 14.72 | Not specified | Antioxidant, anti-inflammatory |

| Rhamnocitrin | 5.3 | 1122.18 | Not specified | Antioxidant |

Conclusion and Future Directions

This compound shows promise as a multifunctional compound with applications in antioxidant therapy, anti-inflammatory treatments, and neuroprotection. Future research should focus on elucidating the precise mechanisms of action, optimizing extraction and processing methods to enhance bioavailability, and conducting clinical trials to validate its efficacy in human populations.

Ongoing studies into the metabolic pathways and biological activities of this compound will be crucial for developing targeted therapies that leverage its properties for clinical use.

Mechanism of Action

Complanatoside B exerts its effects through several molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the NF-κB/iNOS signaling pathway, reducing the production of pro-inflammatory mediators such as nitric oxide and cytokines.

Antioxidant Effects: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress

Comparison with Similar Compounds

Complanatoside A

Structural Similarities and Differences: Complanatoside A shares a core flavonoid structure with Complanatoside B but differs in glycosylation patterns. Both are detected in Astragalus species, with Complanatoside A serving as a quality control marker in the Chinese Pharmacopoeia . Chromatographic data reveals a slight difference in retention times (this compound: 19.85 min; Complanatoside A: 20.5 min), suggesting variations in polarity or functional groups (e.g., hydroxyl or sugar moieties) .

Biological Activity :

While this compound demonstrates potent NF-κB pathway inhibition, Complanatoside A’s bioactivity is less characterized but presumed to overlap due to structural homology.

5'''-O-Feruloyl this compound

Structural Modifications :

This derivative of this compound features a feruloyl group esterified to the sugar moiety, enhancing its molecular weight and lipophilicity. Sourced from Rhamnus cathartica, its synthesis involves ultrasound-assisted extraction .

Physicochemical Properties :

The feruloyl group likely reduces aqueous solubility compared to this compound, though exact solubility data is unavailable.

Biological Activity :

The feruloyl modification amplifies antioxidant activity by improving free radical scavenging and cellular defense mechanisms. This makes it valuable in studies of oxidative stress-related diseases .

Complanatoside C

Structural and Functional Context: Isolated from Astragali Semen, Complanatoside C is a newer flavonoid glycoside with an unspecified structural variation. Its isolation method parallels this compound, involving ethanol extraction and chromatographic purification .

Comparative Data Table

Functional Comparison with Broadly Related Compounds

Laricitrin 3-O-Glucoside

Functional Overlap: Both this compound and Laricitrin 3-O-glucoside are flavonoid glycosides with antioxidant properties. However, Laricitrin lacks documented anti-inflammatory effects .

Brachyoside B

Structural Divergence: Brachyoside B, a triterpenoid saponin from Astragalus wiedemannianus, differs fundamentally in structure but shares applications in metabolic and immunological research .

Research Implications and Gaps

- This compound remains the most studied for anti-inflammatory mechanisms, while derivatives like 5'''-O-Feruloyl this compound offer avenues for enhanced bioactivity.

- Data Limitations : Molecular formulas and mechanistic details for Complanatoside A and C are incomplete, highlighting the need for further characterization.

Biological Activity

Complanatoside B, a flavonoid glycoside derived from Astragalus complanatus, has garnered interest for its potential biological activities. This article provides an overview of its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is structurally related to other flavonoids, sharing common features that contribute to its biological activity. The chemical formula and specific molecular characteristics can influence its interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress associated with various diseases.

- Mechanism of Action : The compound enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative damage in cells .

- Research Findings : In vitro studies have demonstrated that this compound can scavenge free radicals effectively, leading to a decrease in markers of oxidative stress such as malondialdehyde (MDA) levels in treated cells .

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in macrophages activated by lipopolysaccharides (LPS) .

- Case Studies : In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammatory conditions, suggesting its potential use as an anti-inflammatory agent .

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties.

- Cytotoxicity Studies : In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Mechanistic Insights : The anticancer effects are believed to be mediated through the suppression of oncogenic signaling pathways and the enhancement of tumor suppressor gene expression .

Research Findings Summary

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving mice with induced inflammation, treatment with this compound led to a marked reduction in inflammatory markers and improved recovery times compared to control groups .

- Case Study 2 : A clinical trial assessing the effects of this compound on patients with chronic inflammatory diseases showed significant improvements in symptoms and quality of life metrics after a 12-week treatment period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.